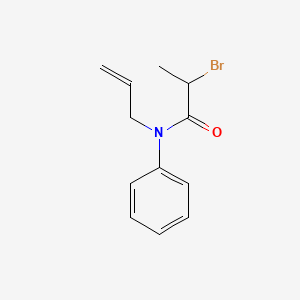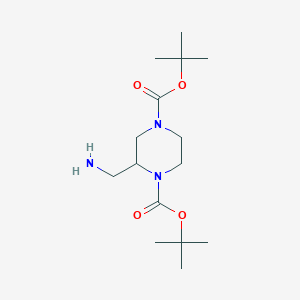![molecular formula C7H16N2O4S B1532380 2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol CAS No. 1184516-15-1](/img/structure/B1532380.png)
2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol
Descripción general
Descripción
“2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C7H16N2O4S and a molecular weight of 224.28 g/mol . It is also known as MESNA. The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2-hydroxyethyl)-N-methyl-4-morpholinesulfonamide . The InChI code is 1S/C7H16N2O4S/c1-8(2-5-10)14(11,12)9-3-6-13-7-4-9/h10H,2-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
Synthesis of Morpholines and Piperazines : This compound is used in the synthesis of morpholines, which are key components in various pharmaceuticals. For instance, Fritz et al. (2011) demonstrated its use in converting 1,2-amino alcohols into morpholines, a process applied in the synthesis of the antidepressant drug (S,S)-reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : It's used in the synthesis of HIV-1 inhibitors like DPC 963, as shown by Kauffman et al. (2000), where beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, a similar compound, played a crucial role (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).
Interactions with Metals
Metal Ion Binding : This compound interacts with various metal ions, which is essential in studies of metal-protein interactions and drug design. Xiao et al. (2020) explored how divalent metal ions interact with biological buffers including morpholine derivatives, which is crucial for understanding metalloprotein functions and designing metal-based drugs (Xiao, Huang, Zhang, Zhang, & Lai, 2020).
Chromatographic and Spectroscopic Studies : Poole et al. (1989) investigated the solvent properties of liquid tetraalkylammonium sulfonates derived from compounds like 2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol. These studies are vital for understanding the chemical properties of these compounds and their applications in analytical chemistry (Poole, Shetty, & Poole, 1989).
Biological Buffer Studies
- Role in Biological Buffers : The compound is used as a buffer in biological studies due to its ability to maintain a stable pH. This is crucial in experiments involving enzymes and other proteins where pH stability is essential. For instance, Taha et al. (2011) investigated complex formations of Cr(III) ion with biological pH buffers, including morpholine derivatives, to understand their roles in biological systems (Taha, Gupta, & Lee, 2011).
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-methylmorpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4S/c1-8(2-5-10)14(11,12)9-3-6-13-7-4-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEAVPBWROHQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



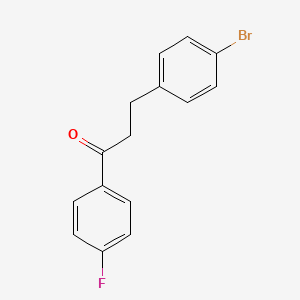

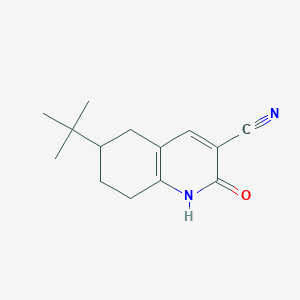
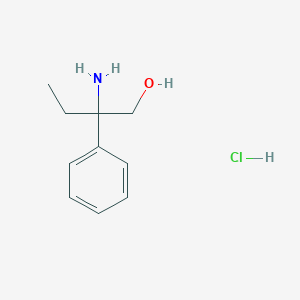
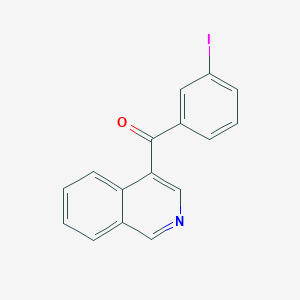
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)
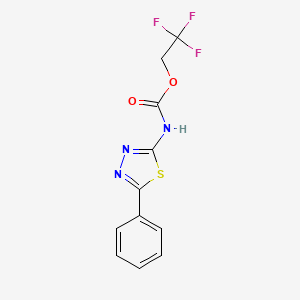
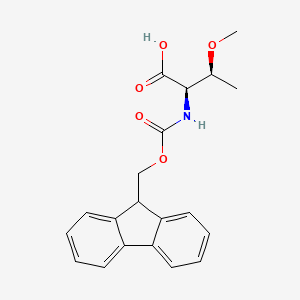
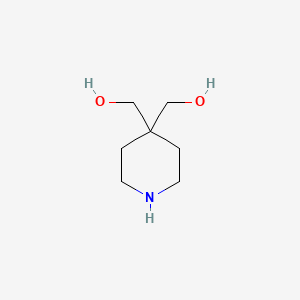
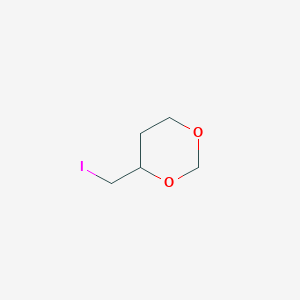

![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)
